molecular formula C37H33LiPb2 B14441580 Lithium methanide--triphenylplumbyl (1/1/2) CAS No. 76002-47-6

Lithium methanide--triphenylplumbyl (1/1/2)

Cat. No.: B14441580
CAS No.: 76002-47-6
M. Wt: 9.0e+02 g/mol
InChI Key: XARJPWSYAZIPQH-UHFFFAOYSA-N
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Description

Lithium methanide–triphenylplumbyl (1/1/2) is an organometallic compound that combines lithium, methanide, and triphenylplumbyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium methanide–triphenylplumbyl typically involves the reaction of lithium methanide with triphenylplumbyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete formation of the desired product.

Industrial Production Methods

While specific industrial production methods for lithium methanide–triphenylplumbyl are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium methanide–triphenylplumbyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form lithium methanide and triphenylplumbyl oxide.

    Reduction: It can be reduced to form lithium hydride and triphenylplumbyl.

    Substitution: The compound can participate in substitution reactions where the triphenylplumbyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenated compounds and organometallic reagents are commonly employed.

Major Products

The major products formed from these reactions include lithium methanide, triphenylplumbyl oxide, lithium hydride, and substituted triphenylplumbyl derivatives.

Scientific Research Applications

Lithium methanide–triphenylplumbyl has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-metal bonds.

    Biology: The compound is studied for its potential use in biological assays and as a probe for studying metal-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of lithium methanide–triphenylplumbyl involves the interaction of the lithium and plumbyl groups with various molecular targets. The lithium ion can coordinate with electron-rich sites, while the triphenylplumbyl group can participate in π-π interactions and covalent bonding. These interactions facilitate the compound’s reactivity and enable it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Lithium methanide–triphenylstannyl: Similar in structure but contains tin instead of lead.

    Lithium methanide–triphenylgermyl: Contains germanium instead of lead.

    Lithium methanide–triphenylsilyl: Contains silicon instead of lead.

Uniqueness

Lithium methanide–triphenylplumbyl is unique due to the presence of the lead atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain types of chemical reactions compared to its tin, germanium, and silicon analogs.

Properties

CAS No.

76002-47-6

Molecular Formula

C37H33LiPb2

Molecular Weight

9.0e+02 g/mol

InChI

InChI=1S/6C6H5.CH3.Li.2Pb/c6*1-2-4-6-5-3-1;;;;/h6*1-5H;1H3;;;/q;;;;;;-1;+1;;

InChI Key

XARJPWSYAZIPQH-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH3-].C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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